Lysyl-aspartyl-glutamyl-leucine
Description
Structure
2D Structure
Properties
CAS No. |
113516-56-6 |
|---|---|
Molecular Formula |
C21H37N5O9 |
Molecular Weight |
503.5 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-4-carboxy-2-[[3-carboxy-2-[[(2S)-2,6-diaminohexanoyl]amino]propanoyl]amino]butanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C21H37N5O9/c1-11(2)9-15(21(34)35)26-19(32)13(6-7-16(27)28)24-20(33)14(10-17(29)30)25-18(31)12(23)5-3-4-8-22/h11-15H,3-10,22-23H2,1-2H3,(H,24,33)(H,25,31)(H,26,32)(H,27,28)(H,29,30)(H,34,35)/t12-,13-,14?,15-/m0/s1 |
InChI Key |
JBFQOLHAGBKPTP-AJNGGQMLSA-N |
SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCCN)N |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
sequence |
KDEL |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
KDEL sequence Lys-Asp-Glu-Leu lysyl-aspartyl-glutamyl-leucine |
Origin of Product |
United States |
Molecular Architecture and Recognition of the Lysyl Aspartyl Glutamyl Leucine Motif
Structural Determinants of KDEL Activity
The activity of the KDEL motif is dictated by its specific amino acid sequence and its position at the C-terminus of a protein. wikipedia.org Structural and functional analyses have demonstrated that the terminal two residues, Glutamic acid (E) and Leucine (L), are the most crucial for interaction with the KDEL receptor (KDELR). nih.gov These two positions are thought to engage in the most significant number of contacts with the receptor's binding pocket. nih.gov
The residues at the -3 (Aspartic acid, D) and -4 (Lysine, K) positions also contribute to binding, though substitutions at these sites are more readily tolerated than at the -1 and -2 positions. nih.gov For instance, the positive charge of the Lysine (B10760008) at position -4 can interact with negatively charged residues like D50 and E117 in the receptor. nih.gov However, the loss of this interaction can sometimes be compensated for by charged residues further upstream (e.g., at the -5 or -6 position). nih.gov A proposed "relay handover mechanism" suggests that a series of three arginine residues within the KDEL receptor systematically pairs with the three carboxyl groups of the KDEL signal: the side chains of Aspartate (-3) and Glutamate (-2), and the C-terminal carboxylate of Leucine (-1). elifesciences.org This cooperative binding enhances the specificity and strength of the interaction.
The KDEL Receptor (KDELR) and its Binding Specificity
The retrieval of KDEL-bearing proteins is mediated by the KDEL receptor (KDELR), a seven-transmembrane domain protein. nih.gov While its structure might suggest a G-protein-coupled receptor (GPCR), sequence analysis places it within the Pro-Gln-(PQ)-loop family of proteins. nih.gov In mammals, there are three distinct KDEL receptor isoforms: KDELR1, KDELR2, and KDELR3. nih.govwikipedia.org Each of these receptors exhibits a unique pattern of binding specificity for the KDEL motif and its variants, suggesting a sophisticated system for regulating the retrieval of different ER-resident proteins. nih.govnih.gov This specificity allows the cell to manage the retention of a diverse array of proteins containing variations of the KDEL sequence. nih.gov
Subcellular Localization of KDELR in Mammalian Cells
The KDEL receptor is not statically positioned but cycles between cellular compartments. Its primary location is within the cisternae of the Golgi apparatus and the ER-Golgi intermediate compartment (ERGIC). wikipedia.orgnih.govnih.gov This localization is strategic, as it allows the receptor to capture escaped ER proteins that have been inadvertently transported to the Golgi. wikipedia.org Upon binding its ligand, the receptor-ligand complex is packaged into COPI-coated vesicles for retrograde transport back to the ER. nih.govnih.gov A subpopulation of KDEL receptors has also been identified at the plasma membrane, suggesting additional roles beyond ER retrieval. plos.orgnih.gov Furthermore, the presence of a high concentration of KDEL-containing ligands can induce a significant redistribution of the receptor from the Golgi complex to the endoplasmic reticulum. capes.gov.br
Conformational Dynamics and Ligand Recognition
The binding and release of ligands by the KDEL receptor are tightly regulated by the pH of the surrounding environment. wikipedia.org In the mildly acidic lumen of the Golgi (approx. pH 6.2), the receptor has a high affinity for the KDEL sequence. wikipedia.orgnih.gov Structural studies of the chicken KDELR2 show the receptor in an "outward open" state, which allows it to sample the luminal environment for escaped proteins. nih.gov The binding of the KDEL peptide within a large polar cavity on the luminal side of the receptor induces a significant conformational change. nih.govelifesciences.orgnih.gov This change exposes a lysine-rich motif on the receptor's cytoplasmic face, which then serves as a binding site for the COPI coatomer complex, initiating the formation of a retrograde transport vesicle. nih.govnih.gov
Once the vesicle fuses with the endoplasmic reticulum, the complex is exposed to the neutral pH (approx. 7.2-7.4) of the ER lumen. wikipedia.orgnih.gov This higher pH causes the deprotonation of key residues, destabilizing the interaction and leading to the release of the KDEL-containing protein. nih.gov The now-empty receptor reverts to a conformation that masks the COPI-binding site and is recycled back to the Golgi via COPII-coated vesicles. nih.govnih.gov
Comparative Analysis of Related Endoplasmic Reticulum Retention Signals
The KDEL sequence is the canonical ER retention signal in mammals and plants, but several functional variants exist. wikipedia.orgnih.gov The general consensus sequence for ER retention is often described by the Prosite motif [KRHQSA]-[DENQ]-E-L. nih.govnih.gov This indicates that variations, particularly at the -4 and -3 positions, are permissible.
One of the most well-studied variants is the HDEL (His-Asp-Glu-Leu) sequence, which is the primary ER retention signal in yeast. nih.gov In vitro binding assays have shown that the yeast KDEL receptor has the highest affinity for HDEL, followed by KDEL and then RDEL (Arg-Asp-Glu-Leu). elifesciences.org The higher affinity for HDEL is attributed to favorable π-π stacking interactions between the protonated histidine sidechain and a tryptophan residue (W120) in the receptor. elifesciences.org
Other functional variants in mammalian cells include DDEL (Asp-Asp-Glu-Leu), which is recognized, albeit weakly, and can be retained more efficiently when the KDEL receptor is overexpressed. elifesciences.orgcapes.gov.br In plants, the REEL (Arg-Glu-Glu-Leu) sequence has been identified as an ER retention signal for certain enzymes. oup.com These variations in the retention signal and the corresponding specificities of the different KDEL receptor isoforms allow for a nuanced and tightly regulated control of protein localization within the early secretory pathway. nih.gov
For transmembrane proteins, a different type of signal is used. A common motif is the KKXX sequence, where two lysine residues are located near the C-terminus on the cytoplasmic side of the protein. wikipedia.orgyoutube.com This signal directly interacts with the COPI coat complex to mediate retrieval from the Golgi. youtube.com
Mechanisms of Endoplasmic Reticulum Retrieval Mediated by Lysyl Aspartyl Glutamyl Leucine
Retrograde Transport Pathways from Post-ER Compartments
The primary mechanism for retrieving escaped ER-resident proteins involves retrograde transport, a process that moves proteins from the Golgi apparatus back to the ER. This pathway is mediated by the KDEL receptor, a transmembrane protein that recognizes and binds to the KDEL sequence. numberanalytics.comwikipedia.org
Involvement of the Golgi Complex and Intermediate Compartments
The KDEL receptor is predominantly located in the cis-Golgi network and the ER-Golgi intermediate compartment (ERGIC). wikipedia.orgnih.gov The lower pH of the Golgi apparatus compared to the ER facilitates the binding of the KDEL receptor to its ligand. wikipedia.orgyoutube.com Once the KDEL-containing protein binds to the receptor in the Golgi, the receptor-ligand complex is incorporated into COPI-coated vesicles. nih.govox.ac.uk These vesicles then bud off from the Golgi and travel back to the ER. youtube.com Upon arrival in the more neutral pH environment of the ER, the affinity of the receptor for the KDEL sequence decreases, leading to the release of the ER-resident protein back into the ER lumen. wikipedia.orgyoutube.com The now-empty KDEL receptor is then recycled back to the Golgi via COPII-coated vesicles for another round of retrieval. nih.govox.ac.uk
Role of GTP-Binding Proteins in KDELR Function
The formation and trafficking of COPI-coated vesicles are regulated by small GTP-binding proteins, particularly ADP-ribosylation factor 1 (ARF1). nih.govuni-luebeck.de The activation state of ARF1, which cycles between a GTP-bound (active) and GDP-bound (inactive) state, is critical for the recruitment of the COPI coat to the Golgi membrane. youtube.com The KDEL receptor plays an active role in this process. Ligand binding to the KDEL receptor induces a conformational change that promotes the recruitment of ARF GTPase-activating protein (ARFGAP) to the Golgi membrane. nih.govnih.gov ARFGAP then stimulates the hydrolysis of GTP on ARF1, a step necessary for the maturation and budding of COPI vesicles. nih.govnih.gov This suggests that the KDEL receptor not only acts as a passive cargo receptor but also actively participates in regulating the machinery of retrograde transport. nih.gov Furthermore, studies have shown that the retrograde transport of the KDEL receptor itself is dependent on an aspartic acid residue within its seventh transmembrane domain, highlighting the intricate molecular requirements for its movement. embopress.org
Regulation of Type II Surface Membrane Protein Localization
While the KDEL sequence is primarily known for retaining soluble ER proteins, research has shown that it can also influence the localization of membrane proteins. When the KDEL sequence is appended to the C-terminus of a type II surface membrane protein, such as dipeptidyl peptidase IV (DPPIV), it results in the retention of the majority of the protein within the ER. nih.gov This finding suggests that the KDEL receptor system is capable of recognizing and recycling type II membrane proteins that possess a C-terminal KDEL signal. nih.gov This expands the known scope of the KDEL-mediated retrieval pathway beyond soluble proteins. Interestingly, the KDEL sequence is not only a retention signal but can also be necessary for the association of certain proteins, like protein disulfide isomerases (PDIs), with the cell surface, a process influenced by the KDEL receptor 1 (KDELR1). cellphysiolbiochem.com This indicates a more complex role for the KDEL motif and its receptor in protein trafficking than simple ER retrieval.
Influence on Protein Secretion and Cellular Export Pathways
The KDEL-mediated retrieval system directly impacts protein secretion by preventing the escape of ER-resident proteins. wikipedia.orgyoutube.com By efficiently capturing and returning these proteins from the Golgi, the KDEL receptor ensures that only properly folded and assembled proteins that are destined for secretion or other organelles proceed along the secretory pathway. youtube.com If the KDEL retrieval mechanism is saturated or disrupted, for example by overexpressing a KDEL-containing protein, it can lead to the secretion of ER-resident proteins that would normally be retained. researchgate.net This highlights the finite capacity of the retrieval system and its importance in maintaining the fidelity of the secretome. The KDEL receptor also has broader signaling functions that can influence secretion. For instance, KDEL receptor activation can trigger signaling cascades that promote lysosome relocation and autophagy, processes that are intertwined with Golgi-mediated secretion. nih.gov
Interplay with Molecular Chaperones and Protein Quality Control Systems
The KDEL retrieval pathway is intimately linked with the protein quality control (PQC) system within the ER. numberanalytics.com Many of the ER-resident proteins that contain the KDEL sequence are molecular chaperones, such as BiP (immunoglobulin heavy chain-binding protein), calreticulin, and protein disulfide isomerase (PDI). numberanalytics.comnih.gov These chaperones assist in the proper folding and assembly of newly synthesized proteins. nih.govnih.gov Misfolded or unassembled proteins are often retained in the ER through their association with these KDEL-containing chaperones. nih.gov
Cellular and Physiological Implications of Lysyl Aspartyl Glutamyl Leucine Functionality
Modulation of Endoplasmic Reticulum Stress Response Pathways
The endoplasmic reticulum is a central hub for protein folding and modification. Perturbations in this environment, such as an overload of unfolded or misfolded proteins, trigger a state known as ER stress. In response, the cell activates a complex signaling network called the Unfolded Protein Response (UPR). nih.gov The KDEL retrieval pathway is intimately linked with the UPR, helping to maintain ER proteostasis. nih.gov The KDEL receptors themselves are considered UPR genes, with their expression being upregulated during ER stress to enhance the retrieval of crucial ER chaperones. nih.gov
Activation of Activating Transcription Factor 6 (ATF-6) Signaling
The UPR is mediated by three main sensor proteins located in the ER membrane: Inositol-requiring enzyme 1 (IRE1), PRKR-like ER kinase (PERK), and Activating Transcription Factor 6 (ATF6). nih.gov While a direct activation of ATF6 by the KDEL peptide has not been definitively established, the KDEL-mediated retrieval system plays a crucial role in the broader context of UPR activation, which includes the ATF6 pathway.
Under normal conditions, ATF6 is a type II transmembrane glycoprotein (B1211001) that is retained in the ER. nih.gov Upon ER stress, ATF6 translocates to the Golgi apparatus where it is cleaved by proteases to release its N-terminal cytoplasmic domain. This released fragment then moves to the nucleus and functions as a transcription factor, upregulating the expression of genes encoding ER chaperones and other components of the ER-associated degradation (ERAD) pathway. nih.govnih.gov
Crosstalk with Nuclear Factor-kappa B (NF-κB) Pathways
The Nuclear Factor-kappa B (NF-κB) family of transcription factors are key regulators of inflammation, immunity, and cell survival. nih.govnih.gov There is growing evidence of significant crosstalk between the UPR and NF-κB signaling pathways. While a direct signaling cascade from the KDEL receptor to NF-κB has not been fully elucidated, several points of intersection have been identified.
More directly, studies have shown that the KDEL receptor can initiate its own signaling cascades. Upon ligand binding, KDEL receptors can activate Src family kinases at the Golgi apparatus. nih.govnih.gov While this has been more directly linked to the regulation of membrane trafficking, Src is a known upstream regulator of various signaling pathways, and this presents a potential, though not yet fully explored, link to NF-κB activation. Furthermore, recent research has demonstrated crosstalk between the KDEL receptor and the Epidermal Growth Factor Receptor (EGFR), leading to the activation of the STAT3 signaling pathway, which is involved in cell proliferation and migration. nih.gov Given the extensive interconnectivity of cellular signaling networks, it is plausible that KDEL receptor-initiated signals could also intersect with NF-κB pathways, although the precise molecular mechanisms of such crosstalk remain an active area of investigation.
Role in Antigen Presentation and Immunological Processes
The immune system's ability to detect and eliminate infected or cancerous cells relies on the presentation of intracellular peptides by Major Histocompatibility Complex (MHC) class I molecules. The KDEL sequence has emerged as a powerful tool to manipulate this process for therapeutic benefit.
Major Histocompatibility Complex Class I-Associated Exogenous Peptide Presentation
Typically, MHC class I molecules present peptides derived from endogenous proteins that are degraded in the cytoplasm. nih.gov However, a process known as cross-presentation allows for the presentation of exogenous antigens on MHC class I molecules, which is crucial for initiating CD8+ T cell responses against viruses and tumors.
Fusing the KDEL sequence to an exogenous antigenic peptide has been shown to significantly enhance its presentation by MHC class I molecules. nih.gov This modification effectively hijacks the cell's natural retrieval mechanism, directing the KDEL-tagged peptide from the extracellular space into the ER. nih.govnih.gov Once in the ER, the peptide can be loaded onto nascent MHC class I molecules, bypassing the need for transport via the Transporter associated with Antigen Processing (TAP) and proteasomal degradation in the cytoplasm. nih.gov This results in a more efficient and prolonged display of the antigenic peptide on the cell surface, leading to a more robust and sustained activation of cytotoxic T lymphocytes. nih.gov
| Feature | Standard Exogenous Peptide Presentation | KDEL-Modified Exogenous Peptide Presentation |
| Cellular Uptake | Endocytosis/Phagocytosis | Endocytosis/Phagocytosis |
| Trafficking to ER | Inefficient, often requires cross-presentation pathway | Efficiently retrieved from Golgi to ER via KDEL receptor |
| TAP Dependence | Generally required for transport into ER | TAP-independent |
| Proteasome Dependence | Often required for processing | Proteasome-independent |
| MHC Class I Loading | Occurs in the ER | Occurs in the ER |
| Surface Presentation | Transient | Prolonged and enhanced |
| Immune Response | Variable | Greatly enhanced specific CTL response |
Design Strategies for Immunological Modulators
The ability of the KDEL sequence to enhance MHC class I presentation has made it an attractive tool in the design of novel vaccines and immunotherapies. nih.gov By incorporating the KDEL motif into vaccine constructs, it is possible to significantly boost the generation of antigen-specific cytotoxic T lymphocyte (CTL) responses. nih.gov This strategy has shown promise in the context of cancers and viral infections, such as those caused by human papillomavirus and hepatitis C virus. nih.gov
Regulatory Impact on Specific Protein Family Secretion (e.g., TGF-beta superfamily proteins)
The KDEL retrieval signal can be exploited as a molecular tool to specifically inhibit the secretion of certain proteins, particularly those that function as dimers or multimers. This has been effectively demonstrated with members of the Transforming Growth Factor-beta (TGF-β) superfamily. nih.govresearchgate.net
The "KDEL-tag trap" assay is a dominant-negative approach that leverages the ER retention mechanism. nih.govresearchgate.net By expressing one subunit of a dimeric secreted protein with a C-terminal KDEL tag, this modified subunit is retained within the ER. Crucially, it can still form dimers with the wild-type, untagged subunit. The resulting dimer, now containing a KDEL signal, is recognized by the KDEL receptor and retrieved back to the ER, effectively trapping the wild-type protein and preventing its secretion. nih.govresearchgate.net
This technique has been successfully used to block the secretion and function of TGF-β superfamily members such as Nodal proteins and Bone Morphogenetic Proteins (BMPs) in developmental biology studies. nih.govresearchgate.net For example, KDEL-tagged Xnr5, a Nodal protein, was shown to completely inhibit mesoderm induction in Xenopus embryos by blocking Xnr5 secretion. nih.govresearchgate.net This demonstrates the potent and specific regulatory impact that can be achieved by manipulating the KDEL-mediated retention system.
| Protein | Modification | Outcome | Reference |
| Nodal protein Xnr5 | C-terminal KDEL tag added to one subunit | Secretion of Xnr5 is effectively blocked, leading to inhibition of mesoderm induction. | nih.govresearchgate.net |
| Bone Morphogenetic Protein 4 (BMP4) | C-terminal KDEL tag added to one subunit | Function of BMP4 is blocked due to inhibition of its secretion. | nih.govresearchgate.net |
| Activin-like-kinasereceptor-interacting protein (ADMP) | C-terminal KDEL tag added to one subunit | Function of ADMP is blocked due to inhibition of its secretion. | nih.govresearchgate.net |
Mechanisms of Protein Retrotranslocation to the Cytosol (e.g., Clusterin)
The process of protein retrotranslocation, also known as dislocation, is a critical component of the endoplasmic reticulum-associated protein degradation (ERAD) pathway. This cellular surveillance system identifies and eliminates misfolded or unassembled proteins from the endoplasmic reticulum (ER), thereby maintaining cellular homeostasis. The mechanism involves the transport of these aberrant proteins from the ER lumen back into the cytosol, where they are subsequently degraded by the proteasome. grantome.comharvard.edu
The ERAD process is conserved across all eukaryotes and is compartmentalized based on the location of the misfolded domain of the substrate protein. The ERAD-L pathway specifically deals with proteins that have misfolded domains within the ER lumen. nih.gov A central player in this pathway is the Hrd1 ubiquitin ligase complex, a multi-protein assembly embedded in the ER membrane. nih.govmpg.de This complex is responsible for recognizing and ubiquitinating the misfolded luminal proteins, marking them for extraction from the ER.
The core components of the Hrd1 complex in yeast include Hrd1p, Hrd3p, Usa1p, and Der1p. nih.gov Research has shown that the Hrd1p ubiquitin ligase is the essential membrane component for the fundamental ERAD process. harvard.edu It is believed that Hrd1p forms an oligomeric channel through which the polypeptide chain is moved across the ER membrane. nih.gov The energy for this extraction process is provided by the Cdc48p ATPase complex, which binds to the poly-ubiquitinated substrate and utilizes ATP hydrolysis to pull it out of the membrane. harvard.edu
While the general mechanisms of protein retrotranslocation are becoming clearer, the specific involvement of the tetrapeptide Lysyl-aspartyl-glutamyl-leucine in this process is not documented in the current scientific literature. The closely related sequence, Lys-Asp-Glu-Leu (KDEL), is a well-established sorting signal responsible for the retention of soluble resident proteins within the ER. nih.gov This signal is recognized by the KDEL receptor in a post-ER compartment, leading to the retrieval of these proteins back to the ER. nih.gov However, this retention mechanism is distinct from the retrotranslocation of misfolded proteins destined for degradation.
Furthermore, there is no evidence to suggest an interaction between this compound and the protein clusterin in the context of protein retrotranslocation. Clusterin is a molecular chaperone known to be involved in various physiological processes, but a direct role in the specific retrotranslocation pathway involving this particular peptide has not been identified.
| Component | Function in Protein Retrotranslocation |
| Hrd1 Ubiquitin Ligase Complex | Recognizes and ubiquitinates misfolded luminal proteins. nih.govmpg.de |
| Hrd1p | Forms a putative channel for polypeptide translocation across the ER membrane. nih.gov |
| Cdc48p ATPase Complex | Provides the energy for the extraction of ubiquitinated proteins from the ER membrane. harvard.edu |
| Proteasome | Degrades the retrotranslocated proteins in the cytosol. grantome.comharvard.edu |
Advanced Methodological Approaches in Lysyl Aspartyl Glutamyl Leucine Research
Biochemical and Biophysical Characterization Techniques
Affinity Purification and Immunoprecipitation Studies
Affinity purification and immunoprecipitation are invaluable techniques for isolating and studying the interactions of KDEL-containing proteins and their receptors. In these methods, an antibody or other high-affinity binding molecule is used to capture the protein of interest from a complex mixture, such as a cell lysate.
Researchers have successfully used these techniques to demonstrate the association between unassembled T-cell receptor α (TCRα) chains and BiP, a KDEL-containing chaperone protein. nih.gov By immunoprecipitating TCRα, they were able to co-precipitate BiP, confirming their interaction within the cell. nih.gov
Furthermore, co-immunoprecipitation experiments have been instrumental in studying the interaction between the KDEL receptor and its ligands. For instance, in Caco-2 cells treated with a modified cholera toxin B subunit fused to a KDEL sequence (CTB-KDEL), immunoprecipitation of the KDEL receptor pulled down CTB-KDEL, providing direct evidence of their binding. researchgate.net
The binding affinity of the KDEL receptor to its ligands is pH-dependent, with stronger binding occurring in the acidic environment of the Golgi and weaker binding in the more neutral ER, facilitating the release of retrieved proteins. chegg.comyoutube.comacs.org Studies using purified KDEL receptors reconstituted into liposomes have shown that the receptor itself is sufficient for this specific and pH-sensitive binding of KDEL ligands. nih.govacs.org
| Protein/Complex Studied | Method | Key Finding | Reference |
|---|---|---|---|
| TCRα and BiP | Co-immunoprecipitation | Demonstrated the association between unassembled TCRα and the KDEL-containing chaperone BiP. | nih.gov |
| KDEL receptor and CTB-KDEL | Co-immunoprecipitation | Showed direct binding between the KDEL receptor and a KDEL-tagged ligand. | researchgate.net |
| Purified KDEL receptor | Affinity purification and reconstitution into liposomes | The purified receptor is sufficient for pH-sensitive binding of KDEL ligands. | nih.govacs.org |
Spectroscopic and Chromatographic Methods for Peptide Analysis
A variety of spectroscopic and chromatographic techniques are employed to analyze KDEL-containing peptides and proteins. These methods allow for their separation, identification, and quantification.
High-performance liquid chromatography (HPLC) is a powerful tool for separating peptides and proteins based on their physicochemical properties. It has been used in the analysis of KDEL-tagged proteins. Mass spectrometry is another critical technique, often coupled with chromatography, that allows for the precise determination of the mass and sequence of peptides. This is particularly useful for identifying and characterizing KDEL-containing proteins within complex biological samples.
In a study investigating the secretome of cells with depleted ER calcium, mass spectrometry was used to identify secreted proteins, including endogenous proteins containing the ER retention signal. The process involved reducing and alkylating the proteins, followed by digestion with trypsin and LysC, before analysis by mass spectrometry.
| Technique | Application | Key Information Obtained | Reference |
|---|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | Separation of KDEL-tagged proteins and peptides. | Purification and quantification of specific peptides. | acs.org |
| Mass Spectrometry | Identification and sequencing of KDEL-containing proteins. | Precise molecular weight and amino acid sequence. | nih.gov |
Immunofluorescence and Immunogold Labeling for Subcellular Localization
Immunofluorescence and immunogold labeling are microscopy techniques used to visualize the subcellular localization of proteins. These methods utilize antibodies conjugated to fluorescent dyes or gold particles, respectively, to specifically label the protein of interest within cells.
Immunofluorescence studies have been crucial in determining the localization of the KDEL receptor and KDEL-containing proteins. For instance, in COS cells, a myc-tagged KDEL receptor was shown to localize to the Golgi complex, as evidenced by co-staining with a Golgi marker, GMAP-210. researchgate.netnih.gov Similarly, immunofluorescence has been used to demonstrate that proteins with a KDEL tag are retained in the endoplasmic reticulum, appearing in a characteristic reticular pattern and in the nuclear envelope. nih.gov In plant cells, antibodies specific to KDEL and the plant equivalent, HDEL, have revealed distinct staining patterns within the ER. biologists.com
Immunogold labeling, coupled with electron microscopy, provides higher resolution localization. This technique has been used to show that in plants, KDEL vesicles (KVs), which are involved in protein transport, are labeled with antibodies against the KDEL sequence. lifeasible.com This confirmed the presence of KDEL-containing proteins within these specific vesicles. lifeasible.com
| Protein/Structure | Technique | Cell Type | Observed Localization | Reference |
|---|---|---|---|---|
| Myc-tagged KDEL receptor | Immunofluorescence | COS cells | Golgi complex | researchgate.netnih.gov |
| KDEL-tagged reporter protein | Immunofluorescence | HeLa or Cos7 cells | Endoplasmic reticulum | nih.gov |
| KDEL and HDEL proteins | Immunofluorescence | Maize and onion cells | Endoplasmic reticulum | biologists.com |
| KDEL vesicles (KVs) | Immunogold labeling | Plant cells | Labeled with anti-KDEL antibodies | lifeasible.com |
Genetic and Molecular Biology Techniques
KDEL-Tagging and Fusion Protein Construction
The addition of a KDEL sequence to the C-terminus of a protein, known as KDEL-tagging, is a widely used molecular biology technique. This allows researchers to manipulate the subcellular localization of a protein of interest, typically forcing its retention in the ER. researchgate.netnih.gov This method has been instrumental in studying protein secretion and function.
For example, a "KDEL-tag trap assay" has been developed to create dominant-negative inhibitors of secreted proteins. nih.gov By fusing a KDEL tag to one subunit of a dimeric protein, such as members of the TGF-β superfamily, the entire complex is retained in the ER, effectively blocking its secretion and function. nih.gov This has been successfully demonstrated with the Nodal protein Xnr5 and BMP family proteins. nih.gov
KDEL-tagging has also been used to increase the accumulation and stability of recombinant proteins produced in transgenic plants. researchgate.net Furthermore, constructing fusion proteins with the KDEL sequence has been used to study the function of other proteins. For instance, a chimera of the CXCR4 receptor with the C-terminal domain of the KDEL receptor was created to investigate the role of this domain. researchgate.net Overexpression of a hexahistidine-tagged version of the human KDEL receptor in insect cells has allowed for its large-scale purification and characterization. nih.govacs.org
Site-Directed Mutagenesis and Functional Analysis of KDEL Variants
Site-directed mutagenesis is a powerful technique that allows for the introduction of specific changes into a DNA sequence, resulting in altered protein sequences. neb.comyoutube.com This method has been extensively used to study the structure-function relationship of the KDEL sequence and its receptor. nih.govmdpi.com
By mutating specific amino acids in the KDEL receptor, researchers have identified residues that are critical for ligand binding and retrograde transport. nih.govembopress.org For example, charged residues within the transmembrane domains of the receptor have been shown to be essential for ligand binding. nih.govembopress.org Mutational analysis has also revealed that retrograde transport is dependent on an aspartic acid residue in the seventh transmembrane domain. nih.gov
Studies have also systematically examined variants of the KDEL motif to understand the specificity of the KDEL receptor. nih.gov By creating a series of reporter constructs with different C-terminal tetrapeptides, researchers have been able to determine which sequences are effective for ER retention. nih.gov For instance, while KDEL, RDEL, and HDEL are efficiently retained, other sequences like ADEL and DDEL are largely secreted. researchgate.netelifesciences.org These studies have provided a "molecular specificity code" for the different mammalian KDEL receptors. nih.gov
Functional analysis of these mutants often involves expressing them in cells and observing their subcellular localization and ability to bind ligands, as described in the previous sections.
| Target Protein | Mutation | Key Finding | Reference |
|---|---|---|---|
| Human KDEL receptor | Mutations in transmembrane domains | Charged residues are crucial for ligand binding. | nih.govembopress.org |
| Human KDEL receptor | Mutation of an aspartic acid in the 7th transmembrane domain | This residue is critical for retrograde transport. | nih.gov |
| Reporter protein | Systematic variation of the C-terminal tetrapeptide | Defined the sequence specificity for ER retention by KDEL receptors. | nih.gov |
| KDEL receptor | Mutation of Serine 209 to Alanine | Investigated the role of this residue in interaction with COPI coat proteins and Golgi-ER transport. | nih.gov |
Dominant-Negative Assays for Protein Secretion Inhibition
Dominant-negative assays are powerful tools to investigate the function of a protein by introducing a mutated version that interferes with the function of the wild-type protein. In the context of the KDEL-mediated retrieval pathway, these assays have been instrumental in elucidating the consequences of disrupting protein secretion.
A notable dominant-negative strategy is the "KDEL-tag trap assay". nih.govresearchgate.net This method involves tagging a protein of interest with the KDEL sequence at its carboxy-terminus. nih.govresearchgate.net This modification effectively blocks the secretion of the tagged protein, causing it to be retained within the ER. nih.gov If the target protein normally forms a dimer or multimer with other secreted proteins, the KDEL-tagged version can bind to its endogenous partners and trap the entire complex in the ER-Golgi intermediate compartment, thereby inhibiting their secretion and function. researchgate.net
This approach has been successfully applied to inhibit the secretion of members of the Transforming Growth Factor-beta (TGF-β) superfamily. nih.gov For instance, tagging the Nodal protein Xnr5 with KDEL effectively blocked its secretion and, consequently, inhibited mesoderm induction during Xenopus embryogenesis. nih.govresearchgate.net Similarly, the functions of Bone Morphogenetic Proteins (BMPs), such as BMP4 and ADMP, were successfully blocked using this assay. nih.gov The utility of the KDEL-tag trap assay has also been demonstrated in a mammalian cell culture system using mouse osteoblasts. nih.gov
Another dominant-negative approach involves the use of a mutated KDEL receptor. For example, a KDEL receptor 1 mutant, KDELR-D193N, has been shown to act as a dominant-negative form, abrogating processes such as lysosome repositioning that are dependent on KDEL receptor activation. nih.gov
| Dominant-Negative Approach | Mechanism | Examples of Application | Outcome |
| KDEL-tag trap assay | A protein of interest is tagged with a C-terminal KDEL sequence, leading to its retention in the ER and trapping of its binding partners. nih.govresearchgate.net | Inhibition of TGF-β superfamily proteins (e.g., Nodal protein Xnr5, BMP4, ADMP). nih.gov | Blocked secretion of target proteins and inhibition of their biological functions. nih.gov |
| Dominant-negative KDELR1 (KDELR-D193N) | A mutated KDEL receptor that interferes with the function of the wild-type receptor. nih.gov | Abrogation of KDELR1-mediated lysosome repositioning. nih.gov | Disruption of cellular processes dependent on KDEL receptor signaling. nih.gov |
In Vitro and Ex Vivo Model Systems
The investigation of the KDEL-mediated retrieval pathway has been greatly facilitated by the use of various in vitro and ex vivo model systems. These systems allow for controlled experiments to dissect the molecular mechanisms of KDEL receptor function and protein trafficking.
A variety of mammalian cell lines have been employed to study the KDEL sequence and its receptors. Commonly used cell lines include HeLa, Cos7, and SH-SY5Y cells. nih.govwikipedia.orgnih.gov These models have been instrumental in elucidating the roles of the three mammalian KDEL receptor isoforms (KDELR1, KDELR2, and KDELR3) and their differential binding specificities for KDEL and its variants. nih.govnih.gov
Research using these cell lines has revealed that all three KDEL receptors are widely expressed in human tissues and can be present in the same cell line, suggesting potential functional differences in substrate specificity. nih.gov For instance, studies have shown that the three human KDEL receptors exhibit unique patterns of interaction with different KDEL-like motifs. nih.gov Furthermore, live-cell imaging in different mouse and human cell lines has demonstrated cell-type-specific differences in ligand-induced KDEL receptor clustering at the plasma membrane, with macrophage cell lines showing a lack of cluster formation. nih.govplos.org
| Mammalian Cell Line | Key Research Findings in KDEL Studies |
| HeLa Cells | Used to study the dynamics of KDEL receptor clustering and the role of KDEL receptors in signaling pathways. wikipedia.orgnih.gov |
| Cos7 Cells | Widely used for studying human KDEL receptors and their ability to retrieve proteins with KDEL-like motifs to the ER. nih.gov |
| SH-SY5Y Cells | Employed in studies investigating the secretion of proteins with ER retention sequences and the role of KDEL receptor overexpression. researchgate.net |
| Mouse Osteoblasts | Utilized to confirm the feasibility of the KDEL-tag trap assay in a mammalian system. nih.gov |
Non-mammalian eukaryotic systems have provided valuable insights into the conserved nature and specific adaptations of the KDEL-mediated retrieval pathway.
Xenopus laevis , the African clawed frog, has been a powerful model organism for studying the role of KDEL in early development. nih.govnih.govmdpi.com As mentioned previously, dominant-negative assays using KDEL-tagged proteins in Xenopus embryos have demonstrated the critical role of secreted proteins in developmental processes. nih.govresearchgate.net The large size of Xenopus oocytes and eggs also makes them suitable for studying the spatial dynamics of the ER and calcium signaling, which are related to KDEL function. researchgate.net The Xenopus genome contains KDEL receptor homologs, such as kdelr3, which are objects of study. uniprot.org
Plant cells also utilize a C-terminal tetrapeptide for protein retention in the ER, but often employ the sequence His-Asp-Glu-Leu (HDEL) in addition to KDEL. nih.gov Immunological studies have shown that while both KDEL and HDEL motifs are used for ER targeting in plants, they may be recognized by different receptors and result in different intracellular distributions. nih.gov For example, in maize, HDEL-containing proteins show a classic ER distribution, while KDEL-containing proteins are found in discrete parts of the cell cortex. nih.gov The inclusion of a KDEL sequence has also been explored as a biotechnological tool to increase the production and quality of recombinant proteins in plant systems. nih.gov
| Non-Mammalian System | Key Contributions to KDEL Research |
| Xenopus laevis | Elucidation of the role of KDEL-mediated protein secretion in vertebrate development through dominant-negative assays. nih.govresearchgate.net Study of ER dynamics and signaling. researchgate.net |
| Plant Cells | Demonstration of the use of both KDEL and HDEL for ER retention. nih.gov Different intracellular localization of KDEL and HDEL proteins. nih.gov Application in biotechnology for enhanced recombinant protein production. nih.gov |
Theoretical and Computational Modeling of KDEL Interactions
Theoretical and computational modeling, particularly molecular dynamics (MD) simulations, have become indispensable for understanding the molecular intricacies of the interaction between the KDEL peptide and its receptors. nih.gov These models provide insights that are often difficult to obtain through experimental methods alone.
Computational studies have been used to build simulation systems of the KDEL receptor embedded in a lipid bilayer, allowing for the detailed analysis of the binding of the KDEL peptide. nih.gov These simulations have helped to understand the molecular recognition between the C-terminal ER retention sequence and the KDEL receptor, revealing that interactions can extend beyond the four canonical residues. nih.govfrontiersin.org For example, modeling has shown how non-canonical ER retention sequences can stably bind to the KDEL receptor, forming alternative interactions. nih.govfrontiersin.org
Furthermore, computational models have been instrumental in elucidating the pH-dependent binding mechanism of KDEL to its receptor. nih.gov The acidic environment of the Golgi promotes stable binding, while the more neutral pH of the ER facilitates the release of the KDEL-containing protein. nih.gov These models have also been used to predict which C-terminal sequences may function as ER retention signals that are secreted upon ER calcium depletion. nih.govfrontiersin.org By combining computational predictions with machine learning and experimental validation, researchers are developing methods to identify a broader range of proteins that are subject to KDEL receptor-mediated trafficking. nih.govfrontiersin.org
Emerging Research Avenues and Future Directions in Lysyl Aspartyl Glutamyl Leucine Studies
Development of Novel Analogues and Peptidomimetics for KDEL Pathway Manipulation
The manipulation of the KDEL pathway holds significant promise for therapeutic intervention in diseases characterized by dysregulated protein trafficking and ER stress. nih.gov A key strategy in this endeavor is the design and synthesis of novel analogues and peptidomimetics that can modulate the interaction between KDEL-containing proteins and their receptors.
Peptidomimetics are compounds that mimic the structure and function of peptides but are designed to have improved properties, such as enhanced stability and cell permeability. nih.gov In the context of the KDEL pathway, researchers are developing peptidomimetics to either inhibit or enhance the retrieval process. For instance, molecules that block the KDEL receptor could promote the secretion of specific ER-resident proteins that might have therapeutic effects outside the cell. google.com Conversely, analogues that enhance KDEL receptor binding could be used to improve the retention of crucial chaperones within the ER, thereby bolstering the cell's protein-folding capacity under stress conditions.
Recent research has focused on creating macrocyclic peptides and other proteomimetics that can effectively target the protein-protein interactions governing the KDEL signaling pathway. nih.gov These synthetic molecules offer the potential for high specificity and affinity, occupying a middle ground between small organic molecules and larger protein-based drugs. nih.gov The development of such compounds relies on a detailed structural understanding of the KDEL receptor's binding pocket and its interaction with various KDEL motif variants like HDEL and RDEL. elifesciences.org
Table 1: Examples of KDEL Variants and Receptor Affinity
| KDEL Variant | Description | Relative Binding Affinity to KDEL Receptor |
|---|---|---|
| KDEL | The canonical retrieval signal in mammals. wikipedia.org | Standard |
| HDEL | The equivalent retrieval signal in yeasts. wikipedia.orgelifesciences.org | Higher affinity than KDEL. elifesciences.org |
| RDEL | A variant found on some ER-resident proteins like ERp44. elifesciences.orgnih.gov | Lower affinity than KDEL. elifesciences.org |
| ADEL/DDEL | Variants that are generally not used as retrieval signals. elifesciences.org | Very low to no affinity. elifesciences.org |
This table is generated based on data from multiple sources to illustrate the specificity of the KDEL receptor.
Exploration of Non-Canonical Functions and Interactions Beyond Endoplasmic Reticulum Retrieval
The role of the Lysyl-aspartyl-glutamyl-leucine sequence extends beyond its function as a simple ER retrieval signal. Emerging evidence points to a range of non-canonical functions and interactions that are critical for cellular homeostasis and are implicated in various physiological and pathological processes.
One significant area of research is the involvement of the KDEL pathway in signaling cascades. The binding of a KDEL-tagged ligand to its receptor can initiate intracellular signaling involving Src family kinases, protein kinase A (PKA), and mitogen-activated protein kinases (MAPKs). nih.govresearchgate.net These pathways can influence a variety of cellular processes, including membrane trafficking and the regulation of the extracellular matrix. researchgate.net
Furthermore, the KDEL retrieval system is not absolute. Certain KDEL-containing proteins can "escape" ER retention under specific conditions, a process known as selective secretion. nih.gov For example, the auxin-binding protein 1 (ABP1) in plants contains a KDEL sequence but is secreted to the plasma membrane and cell wall to carry out its function. nih.gov This suggests that cells have mechanisms to modulate KDEL-mediated retrieval, allowing for the regulated release of certain ER-resident proteins.
The KDEL pathway is also exploited by pathogens. Several bacterial toxins, such as cholera toxin and Pseudomonas exotoxin A, as well as certain viruses, possess KDEL-like motifs that allow them to hijack the host cell's retrograde transport machinery to travel from the Golgi to the ER, a crucial step in their intoxication or infection cycle. nih.gov This highlights the KDEL receptor as a potential target for developing anti-toxin and anti-viral therapies. nih.gov
Engineering of Research Tools and Probes Based on the KDEL Motif
The specificity of the KDEL-KDEL receptor interaction makes it an invaluable tool for protein engineering and cell biology research. Scientists have harnessed this motif to create sophisticated probes and delivery systems to investigate and manipulate cellular processes.
A prominent application is the development of fluorescently-tagged KDEL peptides to monitor the retrograde transport pathway in living cells. ethz.ch By adding specific amino acid sequences to enhance cellular uptake, researchers have created probes that accumulate in the ER via KDEL receptor-mediated retrieval. ethz.ch These tools allow for the real-time visualization of disruptions in retrograde transport, such as those induced by ER stress. ethz.ch
The KDEL sequence is also widely used as a tag to force the retention of a protein of interest within the ER. This "KDEL-tag trap" can be used to study protein function by sequestering it away from its normal site of action or to control the secretion of therapeutic proteins. nih.govtaylorandfrancis.com For example, fusing a KDEL sequence to a chemokine ligand can trap it in the ER, preventing it from binding to its receptor on the cell surface and thereby reducing cancer cell metastasis. nih.gov
Moreover, the KDEL motif has been incorporated into drug and gene delivery systems to target therapeutics specifically to the ER. nih.gov Gold nanoparticles and other nanocarriers functionalized with the KDEL peptide can bypass degradative pathways and efficiently deliver their cargo, such as siRNA, to the ER. nih.gov This approach has also been used to create novel immunotoxins for cancer therapy, where a KDEL sequence is attached to a toxin fused to an antibody fragment, ensuring the toxin is transported into the ER of cancer cells to induce cell death. nih.gov
Table 2: Applications of Engineered KDEL-based Tools
| Tool/Technique | Description | Research Application |
|---|---|---|
| KDEL-tagged Fluorescent Peptides | Peptides containing the KDEL sequence and a fluorescent marker. ethz.ch | Monitoring retrograde transport and ER stress in live cells. ethz.ch |
| KDEL-tag Trap Assay | Fusing the KDEL sequence to a protein to retain it in the ER. nih.gov | Controlling protein secretion and studying protein function by sequestration. nih.gov |
| KDEL-functionalized Nanoparticles | Nanoparticles (e.g., gold) coated with KDEL peptides. nih.gov | Targeted delivery of drugs (e.g., siRNA) to the endoplasmic reticulum. nih.gov |
| KDEL-containing Immunotoxins | Fusion proteins combining an antibody fragment, a toxin, and a KDEL sequence. nih.gov | Cancer therapy by directing toxins to the ER of tumor cells. nih.gov |
This table summarizes various biotechnological applications of the KDEL motif based on cited research findings.
Systems Biology Approaches to Elucidating KDEL Network Dynamics
The KDEL pathway is not a simple, linear process but a complex network of interactions involving numerous proteins, receptors, and transport machinery. A systems biology approach, which analyzes the interactions and dynamics of all components of a system, is becoming essential for a comprehensive understanding of the KDEL network. youtube.com
By modeling the flow of proteins through the secretory pathway, researchers can simulate the effects of altering different parameters, such as the expression levels of KDEL receptors or the affinity of a particular KDEL variant. wikipedia.org This can help explain the dynamic clustering of KDEL receptors and the mechanisms that ensure the efficient retrieval of a vast number of ER-resident proteins while allowing for the selective secretion of others. wikipedia.orgnih.gov Ultimately, systems biology approaches will be crucial for identifying key nodes in the KDEL network that can be targeted for therapeutic intervention and for designing more effective KDEL-based biotechnological tools.
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for characterizing the structural integrity of lysyl-aspartyl-glutamyl-leucine in experimental formulations?
- Methodological Answer : Utilize mass spectrometry (MS) and high-performance liquid chromatography (HPLC) to verify peptide sequence and purity. For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy can resolve specific amino acid residues and bonding patterns. Stability studies should include thermal degradation assays and pH-dependent solubility profiles .
Q. How can researchers optimize solid-phase peptide synthesis (SPPS) for this compound to minimize side reactions?
- Methodological Answer : Employ orthogonal protecting groups (e.g., Fmoc for lysine and tert-butyl for aspartic/glutamic acids) to prevent unintended deprotection. Monitor coupling efficiency via Kaiser tests and adjust reaction times for glutamyl residues, which are prone to racemization. Post-synthesis, use cleavage cocktails optimized for acid-labile side chains (e.g., TFA with scavengers) .
Q. What in vitro assays are suitable for preliminary screening of this compound’s bioactivity?
- Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity to target receptors (e.g., IL-13Rα2 in glioblastoma models). Cell-based assays, such as fluorescence-activated cell sorting (FACS) with receptor-overexpressing cell lines, can validate target engagement .
Advanced Research Questions
Q. How should researchers design experiments to evaluate the tumor-targeting efficacy of this compound-conjugated toxins in glioblastoma models?
- Methodological Answer : Use orthotopic xenograft models with IL-13Rα2-positive glioblastoma cells (e.g., U251-MG) to assess toxin delivery. Compare pharmacokinetics (e.g., half-life, tissue distribution) of the conjugate versus unconjugated toxin via radiolabeling or fluorescence imaging. Include control groups with scrambled peptide sequences to confirm specificity .
Q. What strategies can resolve discrepancies in the cytotoxic potency of this compound-modified toxins across different glioblastoma cell lines?
- Methodological Answer : Perform receptor density quantification (e.g., qPCR, flow cytometry) to correlate IL-13Rα2 expression levels with toxin efficacy. Investigate off-target interactions using proteome-wide affinity pull-down assays. Validate findings in patient-derived primary cell lines to account for tumor heterogeneity .
Q. How can computational modeling predict the interaction dynamics between this compound and its target receptors?
- Methodological Answer : Apply molecular docking simulations (e.g., AutoDock Vina) to map binding interfaces, prioritizing glutamyl and aspartyl residues for electrostatic interactions. Validate predictions with alanine-scanning mutagenesis of the peptide and receptor, followed by SPR binding assays .
Q. What in vivo models are most appropriate for assessing the therapeutic window of this compound-based therapies?
- Methodological Answer : Use immunocompetent murine models with syngeneic glioblastoma tumors to evaluate immune response contributions. Monitor toxicity via histopathology of off-target organs (e.g., liver, kidneys). Dose escalation studies should integrate pharmacodynamic biomarkers (e.g., serum cytokine levels) to balance efficacy and safety .
Data Interpretation & Contradiction Analysis
Q. How should researchers address variability in this compound’s stability under physiological conditions?
- Methodological Answer : Conduct stability studies in simulated biological fluids (e.g., serum, cerebrospinal fluid) using LC-MS to track degradation products. Compare results across buffer systems (pH 5.0–7.4) to identify critical instability thresholds. For translational studies, incorporate stabilizing excipients (e.g., cyclodextrins) .
Q. What statistical approaches are recommended for analyzing dose-response data in this compound cytotoxicity studies?
- Methodological Answer : Apply nonlinear regression models (e.g., four-parameter logistic curves) to calculate IC50 values. Use ANOVA with post-hoc corrections (e.g., Tukey’s test) to compare efficacy across cell lines. For heterogeneous datasets, employ Bayesian hierarchical models to account for inter-study variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
